molecular formula C11H15BrN2O3S B14917776 2-((4-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide

2-((4-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide

Cat. No.: B14917776
M. Wt: 335.22 g/mol
InChI Key: FZPOJKLMSIOKBU-UHFFFAOYSA-N
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Description

2-((4-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide is a chemical compound with the molecular formula C10H13BrN2O3S. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a bromine atom, a sulfonamide group, and a dimethylacetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .

Mechanism of Action

The mechanism of action of 2-((4-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. For example, as an ADAMTS7 inhibitor, it targets the active site of the enzyme, thereby reducing its proteolytic activity. This inhibition can slow down the progression of atherosclerosis by affecting vascular smooth muscle cell behavior and re-endothelialization of damaged arteries .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-methylbenzenesulfonamide: Similar structure but lacks the dimethylacetamide moiety.

    N,N-Dimethyl-4-bromobenzenesulfonamide: Similar structure but lacks the N-methylphenyl group.

Uniqueness

2-((4-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide is unique due to its combination of a bromine atom, a sulfonamide group, and a dimethylacetamide moiety. This combination imparts distinct chemical properties and biological activities, making it valuable for specific research and industrial applications .

Biological Activity

2-((4-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and data sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H14BrN3O2S
  • Molecular Weight : 332.22 g/mol

This compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor effects.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Sulfonamide : The reaction of 4-bromo-N-methylaniline with sulfonyl chloride to form the sulfonamide.
  • Acetylation : Subsequent acetylation using N,N-dimethylacetamide to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related sulfonamide compounds. For example, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines:

  • IC50 Values : Compounds analogous to this compound exhibited IC50 values ranging from 0.126 μM to 17.02 μM against MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cell lines, indicating strong antiproliferative effects .
CompoundCell LineIC50 (μM)
Compound AMDA-MB-2310.126
Compound BMCF-717.02

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives have been well-documented. Related compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives similar to our compound were evaluated for their in vitro antimicrobial activity using a turbidimetric method .

MicroorganismActivity
Staphylococcus aureusEffective
Escherichia coliModerate
Candida albicansEffective

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Inhibition of Enzymatic Activity : Many sulfonamides act by inhibiting dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
  • Induction of Apoptosis : Studies indicate that certain derivatives induce apoptosis in cancer cells through caspase activation pathways, enhancing their therapeutic potential .

Case Study 1: Antitumor Efficacy in Animal Models

In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with a sulfonamide derivative resulted in significant inhibition of tumor growth and metastasis compared to control groups. The compound demonstrated a selective toxicity profile, sparing normal cells while effectively targeting cancerous tissues .

Case Study 2: Antimicrobial Efficacy

A series of synthesized sulfonamide derivatives were tested against various microbial strains. The results indicated that these compounds exhibited considerable antibacterial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli .

Properties

Molecular Formula

C11H15BrN2O3S

Molecular Weight

335.22 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonyl-methylamino]-N,N-dimethylacetamide

InChI

InChI=1S/C11H15BrN2O3S/c1-13(2)11(15)8-14(3)18(16,17)10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3

InChI Key

FZPOJKLMSIOKBU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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